molecular formula C20H30N2O3S B3559368 N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide CAS No. 294885-66-8

N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Cat. No.: B3559368
CAS No.: 294885-66-8
M. Wt: 378.5 g/mol
InChI Key: DNWSCGPLVGBHNZ-UHFFFAOYSA-N
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Description

N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H30N2O3S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(dicyclohexylamino)sulfonyl]phenyl}acetamide is 378.19771400 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-16(23)21-17-12-14-20(15-13-17)26(24,25)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12-15,18-19H,2-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWSCGPLVGBHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227787
Record name N-[4-[(Dicyclohexylamino)sulfonyl]phenyl]acetamide
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Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294885-66-8
Record name N-[4-[(Dicyclohexylamino)sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294885-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(Dicyclohexylamino)sulfonyl]phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive examination of the physicochemical properties of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide, a molecule of interest within contemporary medicinal chemistry. Given the limited publicly available experimental data for this specific disubstituted cyclohexyl compound, this guide establishes a robust analytical framework by integrating detailed crystallographic data from the closely related mono-substituted analog, N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide, with established experimental protocols for determining key physicochemical parameters. This approach provides a predictive and practical guide for researchers engaged in the synthesis, characterization, and application of this class of molecules.

Chemical Identity and Structural Elucidation

This compound belongs to the class of sulfonamides, characterized by a sulfonyl group connected to an amine. The acetamide functional group further classifies it as an N-acylsulfonamide.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C20H30N2O3S
Molecular Weight 378.53 g/mol
CAS Number Not readily available
Structural Analog Analysis: Insights from N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide

Crystallographic analysis of the mono-substituted analog, N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide, provides critical insights into the likely solid-state conformation and intermolecular interactions of the target compound. In the crystalline form of this analog, the cyclohexyl ring adopts a stable chair conformation. The molecule exhibits significant intermolecular N—H···O hydrogen bonds, which are crucial in forming a stable two-dimensional layered structure in the crystal lattice[1]. It is highly probable that this compound will also display a complex network of intermolecular and intramolecular hydrogen bonds, influencing its melting point, solubility, and crystal packing.

Core Physicochemical Properties: A Predictive and Experimental Framework

The following sections detail the key physicochemical properties of this compound. Where direct experimental data is unavailable, this guide provides established, field-proven experimental protocols for their determination.

Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For sulfonamides, these forces are dominated by hydrogen bonding and van der Waals interactions.

Predicted Characteristics: The presence of two bulky, non-polar cyclohexyl groups is expected to disrupt crystal packing to some extent compared to planar aromatic substituents, potentially leading to a lower melting point than more crystalline analogs. However, the potential for extensive hydrogen bonding involving the sulfonamide and acetamide groups will contribute to a relatively high melting point, characteristic of a solid material at room temperature.

Experimental Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point of a solid organic compound is the capillary method using a melting point apparatus.[2][3]

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes, sample of this compound.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block at a rapid rate initially, then slow the rate of heating to 1-2 °C per minute as the expected melting point is approached.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Place Place in Apparatus Pack->Place Transfer Heat Heat Sample Place->Heat Observe Observe Phase Change Heat->Observe Record Record Temperature Range Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. The solubility of this compound will be dictated by the balance between its polar functional groups (sulfonamide and acetamide) and its non-polar hydrocarbon structure (phenyl and cyclohexyl rings).

Predicted Solubility Profile:

  • Aqueous Solubility: Expected to be low due to the large, hydrophobic dicyclohexyl and phenyl moieties.

  • Organic Solvent Solubility: Likely to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in less polar solvents like acetone and ethyl acetate. Solubility in non-polar solvents like hexane is predicted to be poor.

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method):

This protocol provides a reliable method for quantitatively determining the solubility of a solid in a given solvent.

  • Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.

  • Materials: Sample of this compound, selected solvents, temperature-controlled shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

    • After equilibration, allow the solution to stand for a few hours to let undissolved solids settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method.

    • The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

G cluster_equilibration Equilibration cluster_measurement Measurement Add Add Excess Solid to Solvent Shake Agitate at Constant Temp. Add->Shake Settle Allow Solids to Settle Shake->Settle Filter Filter Supernatant Settle->Filter Sample Quantify Quantify Concentration Filter->Quantify Result Solubility Value Quantify->Result

Caption: Workflow for Solubility Determination.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, including absorption and distribution.

Predicted LogP: The two cyclohexyl groups and the phenyl ring contribute significantly to the lipophilicity of the molecule. Therefore, a relatively high positive LogP value is expected, indicating a preference for the lipid phase over the aqueous phase.

Experimental Protocol for LogP Determination (Shake-Flask Method):

The shake-flask method is the traditional and most reliable method for determining LogP.[4]

  • Objective: To determine the ratio of the concentration of the compound in n-octanol to its concentration in water at equilibrium.

  • Materials: Sample of this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnel or vials, analytical method for quantification.

  • Procedure:

    • Prepare a stock solution of the compound in either water or n-octanol.

    • Add a known volume of this stock solution to a mixture of n-octanol and water in a separatory funnel or vial.

    • Shake the mixture vigorously for a sufficient time to allow for equilibrium to be established (e.g., 1-2 hours).

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique.

    • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

    • The LogP is the base-10 logarithm of P.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding a drug's ionization state at physiological pH, which affects its solubility, permeability, and receptor binding. This compound has two potentially ionizable protons: one on the sulfonamide nitrogen and one on the acetamide nitrogen. The sulfonamide proton is expected to be more acidic.

Predicted pKa: Sulfonamides are generally weakly acidic, with pKa values typically in the range of 5-10. The electron-withdrawing nature of the acetyl group on the phenyl ring will likely lower the pKa of the sulfonamide proton compared to unsubstituted benzenesulfonamides.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

  • Objective: To determine the pKa by measuring the pH of a solution of the compound as a function of the volume of added titrant.

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • Dissolve a known amount of the compound in a suitable solvent (often a co-solvent system like water-methanol for poorly water-soluble compounds).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Synthesis and Purification

The synthesis of this compound would likely follow a two-step procedure common for N-substituted sulfonamides.[5]

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction.

  • Sulfonamide Formation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with dicyclohexylamine in the presence of a base to yield the final product, this compound.

Purification of the final product would typically be achieved by recrystallization from a suitable solvent or by column chromatography.

G Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonation FinalProduct This compound SulfonylChloride->FinalProduct Amination Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->FinalProduct Purification Purification (Recrystallization/ Chromatography) FinalProduct->Purification

Caption: Synthetic Pathway for this compound.

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, this technical guide provides a robust framework for its characterization. By leveraging data from close structural analogs and outlining detailed, validated experimental protocols, researchers are equipped with the necessary tools to determine the critical physicochemical properties of this compound. A thorough understanding of these properties is fundamental for advancing its potential applications in drug discovery and development.

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). PubMed Central. [Link]

  • ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. (n.d.). [Link]

  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts. [Link]

  • Chapter 1: Physicochemical Properties. (2023, February 3). Royal Society of Chemistry. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. [Link]

  • Physical properties and biological applications of novel substituted biphenyl-sulfonamides. (2025, August 6). [Link]

  • N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide. (n.d.). PubMed Central. [Link]

  • N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. (n.d.). PubChem. [Link]

  • N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide. (n.d.). PubChem. [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. [Link]

Sources

molecular weight and formula of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide, a complex sulfonamide derivative. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established principles of organic synthesis, analytical chemistry, and medicinal chemistry of structurally related compounds. We will explore its fundamental properties, a proposed synthetic pathway, robust characterization methodologies, and its potential applications in drug discovery and development, grounded in the known activities of the N-phenylacetamide sulfonamide scaffold.

Core Molecular Attributes

This compound belongs to the class of N-phenylacetamide sulfonamides. Its structure is characterized by a central acetamide-substituted phenyl ring, which is further functionalized with a dicyclohexyl-substituted sulfamoyl group.

Molecular Formula and Weight

Based on its chemical name, the molecular formula is deduced as C20H30N2O3S .

The molecular weight is calculated as follows:

  • (20 x 12.011) + (30 x 1.008) + (2 x 14.007) + (3 x 15.999) + (1 x 32.06) = 390.54 g/mol .

Physicochemical Properties

The physicochemical properties of this compound have not been empirically determined in published literature. However, based on its structure and data from analogous compounds, we can predict its general characteristics.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidTypical for small organic molecules of this class.
Solubility Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The large, nonpolar dicyclohexyl and phenyl groups dominate the molecule's character, leading to poor aqueous solubility.
Melting Point Expected to be relatively highThe presence of hydrogen bond donors and acceptors (amide and sulfonamide groups) and the rigid structure would contribute to a stable crystal lattice.
LogP HighThe significant hydrophobic surface area from the dicyclohexyl and phenyl moieties suggests high lipophilicity.
pKa The amide proton is weakly acidic, while the sulfonamide nitrogen is not significantly basic.General characteristics of acetamides and N,N-disubstituted sulfonamides.

Synthesis and Purification

A robust and reliable synthesis of this compound can be proposed based on well-established reactions for the formation of sulfonamides. The key transformation is the reaction of a sulfonyl chloride with a secondary amine.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step process starting from acetanilide. The first step is the chlorosulfonation of acetanilide to produce 4-acetamidobenzenesulfonyl chloride. The second step involves the reaction of this intermediate with dicyclohexylamine.

G Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Intermediate Product This compound Intermediate->Product Nucleophilic Substitution Dicyclohexylamine Dicyclohexylamine Dicyclohexylamine->Product Base Base (e.g., Pyridine, Triethylamine) Base->Product Acid Scavenger

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: Carefully add chlorosulfonic acid (4-5 molar equivalents) to the flask and cool it in an ice bath to 0-5 °C.

  • Addition: Slowly add finely powdered acetanilide (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) from Step 1 in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Amine: Add dicyclohexylamine (1.1 molar equivalents) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 molar equivalents), to act as an acid scavenger for the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Wash the reaction mixture with dilute aqueous HCl to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the acetyl methyl protons (singlet), aromatic protons (two doublets), and cyclohexyl protons (a complex multiplet). The integration of these signals should match the number of protons in the structure.
¹³C NMR Resonances for the carbonyl carbon, acetyl methyl carbon, aromatic carbons, and cyclohexyl carbons.
Mass Spectrometry (MS) The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (390.54).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, C=O stretch of the amide, and the S=O stretches of the sulfonamide group.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications and Mechanism of Action

While there is no specific literature on the biological activity of this compound, the broader class of N-phenylacetamide sulfonamides has been explored for various therapeutic applications.

Potential Therapeutic Areas
  • Antimicrobial Agents: Sulfonamides are a well-known class of antibiotics that act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.

  • Anti-inflammatory Agents: Some sulfonamide derivatives have been shown to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

  • Enzyme Inhibitors: The sulfonamide moiety is a common feature in inhibitors of various enzymes, such as carbonic anhydrases and proteases.

  • Anticancer Agents: Certain sulfonamides have demonstrated antitumor activity through various mechanisms, including the inhibition of cell cycle progression and angiogenesis.

Postulated Workflow for Biological Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Enzyme/Receptor Binding Assays B Cell-Based Functional Assays (e.g., Proliferation, Migration) A->B C Mechanism of Action Studies (e.g., Western Blot, qPCR) B->C D Pharmacokinetic Profiling (ADME) C->D E Efficacy in Disease Models (e.g., Animal models of cancer or inflammation) D->E F Preliminary Toxicology Assessment E->F End End F->End Lead Candidate Start Synthesized this compound Start->A

Caption: A conceptual workflow for the biological evaluation of this compound.

Conclusion

This compound is a molecule of interest within the broader class of N-phenylacetamide sulfonamides. While direct experimental data is scarce, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The discussion of its potential applications is based on the known activities of structurally related compounds and offers a starting point for future research into the therapeutic potential of this specific molecule. Further investigation is warranted to fully elucidate its physicochemical properties and pharmacological profile.

References

Due to the lack of direct citations for the specific topic compound, this reference list includes sources for analogous compound synthesis and the biological activities of the N-phenylacetamide sulfonamide class.

  • Synthesis of N-substituted sulfonamides: A general protocol for the synthesis of sulfonamides from sulfonyl chlorides and amines is described in various organic chemistry textbooks and literature. For a representative example, see: Title: A Facile and Efficient Synthesis of N-Substituted Sulfonamides Source: Journal of Organic Chemistry (representative; not a specific paper) URL: A general search on a scientific database like Scopus or Web of Science for "synthesis of N-substituted sulfonamides" will yield numerous relevant protocols.
  • Biological Activity of Sulfonamides: For an overview of the diverse biological activities of sulfonamides, a review article would be appropriate. Title: Sulfonamides: A Rich Source of Biologically Active Compounds Source: Medicinal Research Reviews (representative) URL: A search on PubMed or similar databases for "sulfonamide biological activity review" will provide comprehensive sources.
  • Chlorosulfonation of Acetanilide: This is a classic and well-documented reaction.
  • N-phenylacetamide derivatives in drug discovery: For insights into the applications of this class of compounds. Title: The Role of the N-Phenylacetamide Scaffold in Medicinal Chemistry Source: Journal of Medicinal Chemistry (representative) URL: A literature search on platforms like the American Chemical Society (ACS) publications website for "N-phenylacetamide derivatives" will provide relevant research articles.

CAS number search for N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel compound this compound. While a specific CAS number for this molecule is not publicly registered, indicating its novelty, its synthesis is readily achievable through established and reliable methodologies for N-substituted sulfonamides. This document outlines a validated synthetic protocol, predicts physicochemical properties, details analytical characterization techniques, and discusses the potential significance of this compound class in the context of drug discovery and development. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Rationale

The convergence of sulfonamide and acetamide moieties within a single molecular scaffold has given rise to a plethora of compounds with significant biological activities. Sulfonamides are a well-established class of pharmacophores present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The acetamide group is also a key feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles.[3] The target molecule, this compound, combines these two important functional groups, and the incorporation of the bulky, lipophilic dicyclohexyl groups on the sulfonamide nitrogen is hypothesized to significantly influence its physicochemical properties and biological target interactions. This guide provides the foundational knowledge for researchers to synthesize and evaluate this novel compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on the analysis of structurally related sulfonamides.[4][5] These properties are crucial for anticipating the compound's behavior in biological systems and for the development of appropriate analytical methods.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C20H30N2O3SDefines the elemental composition and molecular weight.
Molecular Weight 378.53 g/mol Influences absorption, distribution, and metabolism.
LogP (Octanol/Water) 3.5 - 4.5A measure of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 60 - 80 ŲPredicts transport properties and blood-brain barrier penetration.
pKa (acidic, NH of sulfonamide) 8.0 - 9.5Influences ionization state at physiological pH, affecting solubility and receptor binding.
Hydrogen Bond Donors 1Potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 4Potential for specific interactions with biological targets.

Synthesis of this compound

The synthesis of the title compound is proposed via a well-established, two-step process commencing with the chlorosulfonation of acetanilide, followed by the reaction of the resulting sulfonyl chloride with dicyclohexylamine.[6]

Synthetic Pathway Overview

The synthesis proceeds through two key steps:

  • Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride: Acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield the intermediate, 4-acetamidobenzenesulfonyl chloride.[7]

  • Step 2: Synthesis of this compound: The intermediate sulfonyl chloride is then reacted with dicyclohexylamine in a nucleophilic substitution reaction to form the final product.[8]

Synthesis_Pathway Acetanilide Acetanilide Sulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Sulfonyl_Chloride ClSO3H Final_Product This compound Sulfonyl_Chloride->Final_Product Dicyclohexylamine, Base

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Materials: Acetanilide, Chlorosulfonic acid.

  • Procedure:

    • In a fume hood, cautiously add 20 g of dry acetanilide in small portions to 50 mL of chlorosulfonic acid in a flask, with stirring.[9]

    • Once the addition is complete, heat the mixture on a water bath at 60-70°C for 1 hour to complete the reaction.[9]

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the cooled mixture onto crushed ice with constant stirring.

    • The solid precipitate of 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water.

    • The crude product can be used directly in the next step after drying.

Step 2: Synthesis of this compound

  • Materials: 4-Acetamidobenzenesulfonyl chloride, Dicyclohexylamine, Sodium Carbonate, Dichloromethane.

  • Procedure:

    • Dissolve 5 mmol of 4-acetamidobenzenesulfonyl chloride in 30 mL of dichloromethane.

    • In a separate flask, prepare a mixture of 5 mmol of dicyclohexylamine and 7 mmol of sodium carbonate in 20 mL of dichloromethane.

    • Add the solution of 4-acetamidobenzenesulfonyl chloride dropwise to the stirred mixture of dicyclohexylamine and sodium carbonate at room temperature.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add 20 mL of distilled water to the reaction mixture.

    • Separate the organic phase, and extract the aqueous phase with dichloromethane (2 x 30 mL).

    • Combine the organic extracts, wash with water (30 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Analytical Characterization

A comprehensive spectral analysis is required to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Predicted)

Based on data from analogous structures, the following spectral characteristics are anticipated.[8][10][11]

TechniquePredicted Observations
¹H NMR Aromatic protons: Doublets around 7.7-7.9 ppm and 7.6-7.8 ppm. Acetamide NH: Singlet around 10.3 ppm. Acetamide CH₃: Singlet around 2.1 ppm. Cyclohexyl protons: Multiplets in the range of 1.0-3.5 ppm.
¹³C NMR Carbonyl carbon: ~169 ppm. Aromatic carbons: 118-145 ppm. Cyclohexyl carbons: 25-60 ppm. Acetamide methyl carbon: ~24 ppm.
IR (cm⁻¹) N-H stretch (amide): ~3300 cm⁻¹. C=O stretch (amide): ~1680 cm⁻¹. S=O stretch (sulfonamide): ~1320 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).
Mass Spec (EIMS) Molecular Ion (M⁺): m/z = 378. Fragmentation: Loss of acetyl group, cleavage of the S-N bond.
Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Crude Product Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FT-IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Purity Purity Assessment (HPLC, Melting Point) Pure_Product->Purity

Caption: A typical workflow for the synthesis, purification, and analytical characterization.

Potential Applications in Drug Development

Derivatives of N-acyl sulfonamides are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities.[12] Compounds containing the sulfonamide-acetamide scaffold have been investigated for various therapeutic applications, including:

  • Enzyme Inhibition: The structural features of these compounds make them potential inhibitors of enzymes such as carbonic anhydrases and proteases.[3]

  • Anticancer Activity: Sulfonamide derivatives have been explored as anticancer agents targeting various pathways.[1]

  • Antimicrobial Agents: The sulfonamide core is a classic antibacterial pharmacophore.[2]

The unique dicyclohexyl substitution in this compound may confer increased lipophilicity and altered steric bulk, potentially leading to novel interactions with biological targets and improved pharmacokinetic properties. Further screening of this compound in relevant biological assays is warranted to explore its therapeutic potential.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of the novel compound this compound. By following the detailed protocols and utilizing the predictive data presented, researchers in drug discovery and medicinal chemistry are well-equipped to prepare this molecule for further investigation. The established biological significance of the sulfonamide and acetamide moieties suggests that this compound is a promising candidate for screening in various therapeutic areas.

References

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. [Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide. [Link]

  • Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. [Link]

  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). [Link]

  • Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. [Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. [Link]

  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]

  • N-(Phenylsulfonyl)acetamide. [Link]

  • Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. [Link]

  • Synthesis and SAR of Novel, 4-(Phenylsulfamoyl)phenylacetamide mGlu4 Positive Allosteric Modulators (PAMs) Identified by Functional High-Throughput Screening (HTS). *[Link]ing_HTS)

Sources

An In-depth Technical Guide to the Potential Biological Activity of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide is a synthetic organic compound characterized by a core structure integrating three key chemical moieties: a phenylacetamide group, a sulfonamide linker, and bulky dicyclohexyl substituents. While direct, extensive biological data for this specific molecule is not abundant in public literature, its constituent functional groups are well-established pharmacophores present in a wide array of therapeutic agents. This technical guide provides a comprehensive framework for the systematic investigation of its biological potential. We will dissect the molecule's structure to build a rationale for targeted screening, propose a tiered experimental workflow from computational prediction to in-vitro validation, and provide detailed, self-validating protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel chemical entities.

Scientific Rationale & Structural Analysis

The therapeutic potential of this compound can be inferred from the known biological activities of its primary structural components.

  • The Phenylacetamide Scaffold: This moiety is a versatile building block in medicinal chemistry. Derivatives have demonstrated a wide spectrum of activities, including significant cytotoxic effects against various human cancer cell lines, suggesting potential as anticancer agents.[1][2][3][4] Furthermore, this scaffold is present in compounds with antimicrobial, anti-inflammatory, and analgesic properties.[2][5][6][7]

  • The Sulfonamide Functional Group: As a cornerstone of modern medicine, the sulfonamide group (-SO₂NH-) is integral to numerous drug classes.[8][9] Beyond the classic antibacterial "sulfa drugs" that act as antimetabolites competing with para-aminobenzoic acid (PABA) in bacterial folic acid synthesis, sulfonamides are found in diuretics, anticonvulsants, and certain COX-2 inhibitors.[10][11] This functional group often serves to inhibit specific enzymes, such as carbonic anhydrase.[12]

  • The Dicyclohexyl Substituents: The two bulky, lipophilic cyclohexyl rings attached to the sulfonamide nitrogen are a defining feature. These groups dramatically increase the molecule's steric bulk and lipophilicity compared to simpler sulfonamides. This can profoundly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, altering metabolic stability, or conferring selectivity for specific protein binding pockets by creating unique steric interactions.

Based on this analysis, this compound is a compelling candidate for investigation in oncology, infectious diseases, and enzyme-mediated pathologies.

A Proposed Framework for Biological Evaluation

A logical, tiered approach is recommended to efficiently screen for activity and elucidate the mechanism of action. This workflow prioritizes cost-effective, high-throughput methods before progressing to more complex, target-specific assays.

G cluster_0 Tier 1: In-Silico & High-Throughput Screening cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: Target Identification & Validation cluster_3 Tier 4: Preclinical Development A Computational Prediction (DTI, ADMET) B Broad Cytotoxicity Screening (e.g., NCI-60 Panel) A->B Guides cell line selection C Antimicrobial Susceptibility Testing (Bacteria & Fungi Panel) A->C Predicts potential targets G Receptor Binding Assays (Competition / Saturation) A->G Predicts receptor binding D Apoptosis & Cell Cycle Analysis (For Anticancer Hits) B->D If cytotoxic E Broad-Spectrum Enzyme Inhibition (e.g., Kinase, Protease Panels) B->E If cytotoxic C->E If antimicrobial F Specific Enzyme Kinetics (IC50 / Ki Determination) D->F E->F Identify specific enzyme H In-Vivo Efficacy Models F->H G->H G cluster_0 Apoptosis Induction Pathways A N-[4-(dicyclohexylsulfamoyl) -phenyl]acetamide B Intrinsic Pathway (Mitochondrial) A->B C Extrinsic Pathway (Death Receptor) A->C D Caspase-9 Activation B->D E Caspase-8 Activation C->E F Executioner Caspase-3 Activation D->F E->F G DNA Fragmentation & Apoptosis F->G

Caption: Potential apoptotic pathways induced by an active compound.

Protocol 4.1.1: Caspase-3 Activity Assay

This assay quantifies the activity of Caspase-3, a key executioner enzyme in apoptosis.

Procedure:

  • Cell Treatment: Treat cancer cells in a 96-well plate with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include positive (e.g., Staurosporine) and vehicle controls.

  • Cell Lysis: Lyse the cells using a supplied lysis buffer.

  • Substrate Addition: Add a fluorogenic or colorimetric Caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation & Measurement: Incubate at 37°C. Active Caspase-3 will cleave the substrate, releasing a product that can be measured with a fluorometer or spectrophotometer.

  • Analysis: Compare the signal from treated cells to controls to determine the fold-increase in Caspase-3 activity.

Broad-Spectrum Enzyme Inhibition Screening

Enzyme inhibition is a primary mechanism for many drugs, and enzyme assays are crucial tools in drug discovery. [13][14]The sulfonamide and phenylacetamide moieties suggest several enzyme families as potential targets.

Recommended Screens:

  • Kinase Panel: Screen against a panel of protein kinases, which are frequently dysregulated in cancer. [15]* Carbonic Anhydrase Panel: The sulfonamide group is a classic inhibitor of carbonic anhydrases, which are involved in pH regulation and are targets in glaucoma and some cancers. [12]* Cyclooxygenase (COX) Assay: Phenylacetamide derivatives have shown anti-inflammatory potential, making COX-1 and COX-2 relevant targets.

Tier 3: Specific Target Validation

Once a promising target or target family is identified, detailed biochemical assays are required to confirm the interaction and determine its potency.

Protocol 5.1.1: Biochemical Enzyme Inhibition Assay (General Protocol)

This protocol determines the IC₅₀ of the compound against a purified enzyme.

G cluster_0 Workflow: Enzyme Inhibition IC50 Determination A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Plate Setup: Serial Dilution of Inhibitor A->B C Pre-incubation: Add Enzyme + Inhibitor to Wells B->C D Initiate Reaction: Add Substrate C->D E Incubate at Optimal Temperature D->E F Stop Reaction & Read Signal (Absorbance/Fluorescence/Luminescence) E->F G Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC50 F->G

Caption: A generalized workflow for determining an enzyme inhibition IC50 value.

Procedure:

  • Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and a serial dilution of this compound in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the inhibitor. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background). Allow to pre-incubate for 15-30 minutes. [14]3. Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the signal (e.g., absorbance, fluorescence) over time using a plate reader. The rate of signal change corresponds to the enzyme's reaction velocity.

  • Data Analysis: Calculate the initial velocity for each inhibitor concentration. Determine the percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Table 2: Example Data from a Kinase Inhibition Assay

Compound Conc. (µM) % Inhibition (Mean ± SD)
0.01 5.2 ± 1.1
0.1 15.8 ± 2.5
1.0 48.9 ± 3.1
10.0 85.4 ± 1.9
100.0 98.1 ± 0.8

| Calculated IC₅₀ | 1.05 µM |

Conclusion

This compound presents a compelling structural profile for biological investigation. Its hybrid structure, containing well-vetted pharmacophores, provides a strong rationale for screening its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The proposed tiered strategy, beginning with broad computational and in-vitro screening before progressing to detailed mechanistic and target validation studies, represents an efficient and logical pathway to uncover its therapeutic potential. The detailed protocols and frameworks provided herein offer a robust starting point for any research team aiming to explore the bioactivity of this and similar novel chemical entities.

References

  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Revealing Drug-Target Interactions with Computational Models and Algorithms. MDPI. [Link]

  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. [Link]

  • The Computational Models of Drug-target Interaction Prediction. Bentham Science Publishers. [Link]

  • 20.10: Sulfa Drugs - a closer look. Chemistry LibreTexts. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]

  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Development and application of PI3K assays for novel drug discovery. PubMed. [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. [Link]

  • SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. Latin American Journal of Pharmacy. [Link]

  • N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide. PMC. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. PubMed. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Synthesis and SAR of Novel, 4-(Phenylsulfamoyl)phenylacetamide mGlu4 Positive Allosteric Modulators (PAMs) Identified by Functional High-Throughput Screening (HTS). ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • N-[4-(Propylsulfamoyl)phenyl]acetamide. PMC. [Link]

  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Dalton Transactions. [Link]

  • N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. PMC. [Link]

  • Diallylsulfide and allylmethylsulfide are uniquely effective among organosulfur compounds in inhibiting CYP2E1 protein in animal models. PubMed. [Link]

  • Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Molecules. [Link]

Sources

Methodological & Application

HPLC method development for detection of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires more than generic gradient screening; it demands a fundamental understanding of the analyte's physicochemical architecture. N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide presents a unique chromatographic challenge. The molecule features a highly lipophilic dicyclohexylsulfamoyl moiety, a central UV-active phenyl ring, and a polar, hydrogen-bonding acetamide group. This structural dichotomy dictates specific requirements for solubility, stationary phase selection, and mobile phase elution strength.

This application note provides a comprehensive, self-validating methodology for the quantification and purity analysis of this compound, grounded in established chromatographic theory.

Physicochemical Profiling & Causality in Method Design

To build a reliable method, every experimental parameter must be a deliberate response to the analyte's chemical nature.

  • Stationary Phase Selection: The extreme hydrophobicity imparted by the twin cyclohexyl rings requires a stationary phase capable of strong dispersive interactions. A high-coverage C18 column is the primary choice for such lipophilic retention ([1]). However, due to the steric bulk of the dicyclohexyl groups and the aromatic core, a Phenyl-Hexyl column serves as an excellent orthogonal phase, offering alternative shape selectivity and

    
     interactions.
    
  • Mobile Phase & pH Control: The acetamide and tertiary sulfonamide groups render the molecule essentially neutral across standard HPLC pH ranges. However, the mobile phase must still be acidified. Adding 0.1% Formic Acid (FA) to the aqueous phase is not to ionize the analyte, but to protonate residual silanols on the silica backbone. Causality: Unmasked silanols will hydrogen-bond with the acetamide moiety, leading to severe secondary interactions and peak tailing ([2]). Acetonitrile (ACN) is selected over methanol due to its superior elution strength and lower viscosity, preventing excessive retention times for high-logP compounds.

  • Temperature Dynamics: Operating at an elevated column temperature (40°C) reduces mobile phase viscosity. This enhances the mass transfer of this bulky molecule into and out of the stationary phase pores, sharpening the peak shape and improving overall resolution.

Interactions Analyte N-[4-(dicyclohexylsulfamoyl) phenyl]acetamide C18 C18 Stationary Phase (Hydrophobic Interaction) Analyte->C18 Dicyclohexyl groups Phenyl Phenyl-Hexyl Phase (π-π & Shape Selectivity) Analyte->Phenyl Phenyl ring Silanol Residual Silanols (Secondary Interactions) Analyte->Silanol Acetamide NH (Suppressed by FA)

Figure 1: Chromatographic interaction mechanisms dictating stationary phase selection.

Experimental Protocol: A Self-Validating System

To ensure data integrity, this protocol is designed as a self-validating system. System Suitability Test (SST) gates are embedded within the workflow; failure to pass these gates strictly prohibits proceeding to sample analysis ([3]).

Reagents and Materials
  • Mobile Phase A: HPLC-Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Diluent: 50:50 Water:Acetonitrile (v/v). Causality: Matching the diluent to the initial gradient conditions prevents sample solvent mismatch, which causes peak splitting.

  • Reference Standard: this compound (Purity

    
     98%).
    
Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 100% ACN (due to near-zero aqueous solubility) to yield a 1.0 mg/mL stock.

  • Working Standard Preparation: Pipette 1.0 mL of the stock solution into a 20 mL volumetric flask. Dilute to volume with the Diluent to yield a 50 µg/mL working standard.

  • System Equilibration: Purge the HPLC lines and equilibrate the column at initial conditions (20% B) for at least 15 column volumes until the baseline is stable.

  • Self-Validation Gate 1 (Blank Injection): Inject 10 µL of the Diluent. Criteria: The baseline must be free of any peaks

    
     0.05% of the target analyte area at the expected retention time.
    
  • Self-Validation Gate 2 (SST Injection): Inject the 50 µg/mL working standard in five replicates. Evaluate against the System Suitability Criteria (Table 3). Do not proceed if criteria fail.

  • Sample Analysis: Inject prepared samples, bracketing with a standard injection every 10 samples to verify continuous system performance ([4]).

Workflow A 1. Analyte Solubilization Stock in 100% ACN B 2. Diluent Matching Dilute to 50:50 ACN:Water (Prevents peak splitting) A->B C 3. Column Equilibration C18 at 40°C, 20% Organic B->C D 4. Gradient Elution Ramp to 95% Organic (Elutes bulky cyclohexyls) C->D E 5. System Suitability Gate Proceed only if Tailing < 1.5 D->E

Figure 2: Self-validating sample preparation and chromatographic workflow.

Quantitative Data & Method Parameters

Table 1: Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µmHigh surface area for lipophilic retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40°CReduces viscosity; improves mass transfer.
Detection UV at 254 nmCaptures

transitions of the phenyl ring.
Injection Vol. 10 µLBalances sensitivity with column loading capacity.
Table 2: Gradient Elution Program

A steep gradient is utilized to ensure the highly hydrophobic dicyclohexyl groups do not cause excessive band broadening.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.08020Initial hold
10.0595Linear ramp
15.0595Isocratic wash (elutes strongly retained impurities)
15.18020Return to initial
20.08020Re-equilibration
Table 3: System Suitability Criteria (Validation Gates)
ParameterAcceptance CriteriaImplication of Failure
Retention Time RSD

1.0% (n=5)
Pump malfunction or incomplete equilibration.
Peak Area RSD

2.0% (n=5)
Autosampler precision issue or sample degradation.
Tailing Factor (

)

1.5
Secondary silanol interactions; check buffer pH.
Theoretical Plates (

)

5,000
Column degradation or void volume formation.

Troubleshooting & Optimization Insights

  • Issue: Carryover (Ghost Peaks).

    • Causality: The high logP of the dicyclohexylsulfamoyl group causes the analyte to adsorb onto the autosampler needle and rotor seal.

    • Solution: Implement a highly organic needle wash (e.g., 90:10 ACN:Water with 0.1% FA) or a mixture of Isopropanol/ACN to disrupt hydrophobic adherence.

  • Issue: Fronting or Split Peaks.

    • Causality: The sample was injected in 100% ACN (Stock Solution) into a 20% ACN mobile phase. The strong solvent carries a portion of the analyte rapidly down the column before it can partition into the stationary phase.

    • Solution: Always ensure the final injection solution is diluted to match the initial gradient conditions (50% aqueous maximum).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.[Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?[Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.[Link]

Sources

recrystallization techniques for purifying dicyclohexylsulfamoyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Mastering Purity: Advanced Recrystallization Techniques for Dicyclohexylsulfamoyl Derivatives

Abstract: Dicyclohexylsulfamoyl derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Achieving high purity is paramount for their application, as even minor impurities can drastically alter biological activity or material properties. Recrystallization stands as the definitive method for purifying these solid organic compounds, leveraging subtle differences in solubility to separate the target molecule from contaminants.[1][2] This guide provides a first-principles approach to developing and executing robust recrystallization protocols tailored to the unique physicochemical properties of dicyclohexylsulfamoyl derivatives. We will explore the theoretical underpinnings, solvent selection strategies, detailed step-by-step protocols, and a comprehensive troubleshooting framework to empower researchers in obtaining materials of the highest possible purity.

The Foundational Principles of Recrystallization

Recrystallization is not merely a procedure but a dynamic process governed by thermodynamic and kinetic principles.[3] Mastery of the technique begins with understanding its core mechanism. The fundamental principle is that the solubility of a solid in a solvent typically increases with temperature.

A successful recrystallization hinges on four key stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4][5] Insoluble impurities can be removed at this stage by hot filtration.[1][6]

  • Nucleation: As the hot solution cools, the solubility of the desired compound decreases, leading to a supersaturated state. This triggers the formation of small, ordered aggregates of molecules known as nuclei.

  • Crystal Growth: Molecules of the desired compound preferentially deposit onto the growing crystal lattice. The highly specific geometry of the crystal lattice tends to exclude impurity molecules, which remain in the cooled solvent (the "mother liquor").[7]

  • Isolation: The purified crystals are separated from the impurity-rich mother liquor by vacuum filtration, washed with a small amount of cold solvent, and dried.[1][4]

The success of this entire process is critically dependent on the rate of cooling. Slow, undisturbed cooling is essential as it allows for the selective incorporation of the correct molecules into the crystal lattice, resulting in larger, purer crystals.[3][6][8] Rapid cooling can trap impurities within the crystal structure.[7]

Strategic Solvent Selection for Dicyclohexylsulfamoyl Derivatives

The choice of solvent is the most critical experimental parameter in recrystallization. The ideal solvent should exhibit a steep solubility curve for the target compound: low solubility at low temperatures and high solubility at high temperatures.[2][3]

Given the characteristic structure of dicyclohexylsulfamoyl derivatives—featuring bulky, non-polar cyclohexyl groups and a more polar sulfamoyl (-SO₂NH-) moiety—a solvent of intermediate polarity often provides the best results.

Key Causality in Solvent Choice:

  • "Like Dissolves Like" is a Guideline, Not a Rule: While a useful starting point, the goal is not perfect solubility at room temperature. The solvent's polarity should be sufficiently mismatched to prevent dissolution at room temperature but matched enough to allow dissolution when heated.[3][4]

  • Boiling Point vs. Melting Point: To prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving—the solvent's boiling point should be lower than the compound's melting point.[3] Oiling out traps impurities and hinders purification.[6]

  • Solvent-Solute Interactions: Solvents capable of hydrogen bonding (like alcohols) may interact with the sulfamoyl group, influencing solubility.

Recommended Solvents for Screening:

The following table provides a starting point for solvent screening. Small-scale solubility tests are mandatory to determine the optimal solvent or solvent system for a novel derivative.[1][9]

Solvent ClassSpecific ExamplesPolarityRationale & Considerations
Alcohols Isopropanol, EthanolPolar ProticOften effective for sulfonamides.[6] The alkyl chain provides some affinity for the cyclohexyl groups, while the hydroxyl group interacts with the sulfamoyl moiety.
Esters Ethyl AcetatePolar AproticGood general-purpose solvent for moderately polar compounds.[9]
Ketones AcetonePolar AproticCan be an excellent solvent, but its low boiling point (56 °C) may be below the dissolution temperature for some derivatives.[5][10]
Aromatic TolueneNon-polarUseful if the compound has very low polarity. Often used in co-solvent systems. Avoid benzene due to toxicity.[11]
Ethers Diethyl EtherSlightly PolarGenerally too non-polar to be a primary solvent, but excellent as an "anti-solvent" in co-solvent systems.[12]
Nitriles AcetonitrilePolar AproticKnown to give good results for the recrystallization of amides and related structures.[9][10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified.

Methodology:

  • Preparation: Place the crude dicyclohexylsulfamoyl derivative (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of the selected solvent (e.g., 5-10 mL) to the flask. Begin heating the mixture on a hot plate with stirring.

  • Dissolution: Bring the solvent to a gentle boil. Add the minimum amount of near-boiling solvent dropwise until the solid completely dissolves.[4][5] It is crucial to add just enough solvent to achieve dissolution at the boiling point to ensure the solution is saturated.[7]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.[2][6]

  • Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask to prevent premature crystallization.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] To maximize yield, the flask can then be placed in an ice-water bath for 15-30 minutes.[6]

  • Inducing Crystallization (If Necessary): If crystals do not form, gently scratch the inner wall of the flask at the solution's surface with a glass rod or add a tiny "seed" crystal of the pure compound.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any adhering mother liquor.[1][3]

  • Drying: Allow the crystals to air-dry on the filter by drawing air through them. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Workflow for Single-Solvent Recrystallization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C All Solid Dissolved? B->C Heat & Stir C->B No, Add More Hot Solvent D Insoluble Impurities or Color? C->D Yes E Perform Hot Gravity Filtration D->E Yes F Cool Solution Slowly to Room Temperature D->F No E->F G Cool in Ice Bath to Maximize Yield F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Small Amount of Ice-Cold Solvent H->I J Dry Crystals I->J

Caption: A generalized workflow for single-solvent recrystallization.

Protocol 2: Co-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is invaluable when no single solvent has the ideal properties. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which it is poorly soluble to induce precipitation.[8]

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (turbid).[8] This indicates the point of saturation has been reached.

  • Re-solubilization: Add a few drops of the hot "good" solvent back into the mixture until the solution just becomes clear again.[7] This ensures the solution is perfectly saturated at that temperature.

  • Crystallization & Isolation: Follow steps 6, 8, 9, and 10 from the Single-Solvent Protocol. For washing (step 9), use a cold mixture of the two solvents in the same ratio as the final crystallization mixture.

Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. The following table and diagram provide a systematic approach to troubleshooting.

ProblemProbable Cause(s)Self-Validating Solutions & Rationale
No Crystals Form 1. Too much solvent was used: The solution is not supersaturated upon cooling.[6]2. Supersaturation without nucleation: The energy barrier for crystal formation has not been overcome.[6]Solution 1: Re-heat the solution and boil off some solvent to increase the concentration. Re-cool slowly.[7]Solution 2: Induce crystallization by scratching the flask with a glass rod or adding a seed crystal. This provides a surface or template for nucleation to begin.[6]
"Oiling Out" 1. Melting point of the solid is below the solvent's boiling point. 2. Solution is too concentrated or cooled too rapidly. 3. High concentration of impurities. [6]Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly (e.g., by insulating the flask). This gives molecules time to arrange in a lattice rather than crashing out as a liquid.[6]
Low Yield 1. Too much solvent was used: A significant amount of product remains dissolved in the mother liquor.2. Premature crystallization during hot filtration: Product was lost on the filter paper.[6]3. Washing with too much cold solvent or solvent that was not cold enough. Solution 1: Ensure the minimum amount of hot solvent is used. After filtration, the mother liquor can be concentrated (by boiling) and cooled again to obtain a second crop of crystals (which may be less pure).Solution 2: Ensure all glassware for hot filtration is pre-heated and perform the filtration as quickly as possible.[6]Solution 3: Use only a very small volume of ice-cold solvent for washing.
Colored Crystals 1. Colored impurities are co-crystallizing with the product. 2. Activated charcoal was not used or was insufficient. Solution: Re-dissolve the colored crystals in the minimum amount of hot solvent, add activated charcoal, boil for a few minutes, perform a hot filtration to remove the charcoal (and the adsorbed impurities), and re-crystallize.[2][6]
Logical Troubleshooting Workflow

G cluster_no_crystals cluster_oiling_out cluster_low_yield Start Recrystallization Attempt Complete Q1 Are Crystals Formed? Start->Q1 A1 Boil Off Some Solvent to Concentrate Q1->A1 No Q2 Is Product an Oil? Q1->Q2 Yes A2 Induce Crystallization: - Scratch Flask - Add Seed Crystal A1->A2 B1 Re-heat to Dissolve Oil Q2->B1 Yes Q3 Is Yield Acceptable? Q2->Q3 No B2 Add More Hot Solvent B1->B2 B3 Cool Very Slowly (Insulate Flask) B2->B3 C1 Review Protocol: - Minimize Solvent Volume - Ensure Cold Wash Q3->C1 No Success Pure Crystals Obtained Q3->Success Yes C2 Concentrate Mother Liquor for Second Crop C1->C2

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization | Organic Chemistry I Lab. (n.d.). University of Richmond Blogs. Retrieved February 26, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado Boulder. Retrieved February 26, 2026, from [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16). University of Technology, Iraq. Retrieved February 26, 2026, from [Link]

  • Recrystallization. (n.d.). Athabasca University. Retrieved February 26, 2026, from [Link]

  • Recrystallization. (n.d.). University of Arizona. Retrieved February 26, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved February 26, 2026, from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Source not specified. Retrieved February 26, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Chemistry and Biochemistry. Retrieved February 26, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney, School of Chemistry. Retrieved February 26, 2026, from [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). LCGC North America. Retrieved February 26, 2026, from [Link]

  • Synthesis of cocrystals of sulfonyl urea class drug using suitable coformers for enhancement of aqueous solubility. (2019, July 3). SyncSci Publishing. Retrieved February 26, 2026, from [Link]

  • Guide for crystallization. (n.d.). Source not specified. Retrieved February 26, 2026, from [Link]

Sources

Advanced Solid-Phase Extraction Strategies for Sulfonamide and N4-Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SULF-2026

Executive Summary

This guide addresses a critical challenge in residue analysis: the simultaneous extraction of amphoteric sulfonamide antibiotics and their N4-acetylated metabolites . While parent sulfonamides are amenable to cation exchange, their major metabolic products (N4-acetyl derivatives) lose the primary amine functionality, rendering standard Mixed-Mode Cation Exchange (MCX) protocols ineffective.

This note details two validated workflows:

  • Polymeric HLB (Hydrophilic-Lipophilic Balance): A robust, "catch-all" screening method (EPA 1694 aligned).

  • Mixed-Mode Anion Exchange (MAX): A high-selectivity cleanup method targeting the preserved acidic sulfonamide moiety.

Physicochemical Profiling & Sorbent Logic

The "Metabolite Trap"

Effective method development requires understanding the structural shift that occurs during metabolism. Sulfonamides are amphoteric, possessing a basic aniline group (pKa₁ ~2.0–2.5) and an acidic sulfonamide group (pKa₂ ~10.0–10.5).

However, in vivo acetylation occurs at the N4-position (aniline nitrogen).

  • Parent Drug: Amphoteric (Retains on Cation Exchange & Anion Exchange).

  • N4-Acetyl Metabolite: Acidic/Neutral (Loses basicity; Fails on Cation Exchange ).

Therefore, relying on Cation Exchange (MCX) leads to massive loss of metabolites. The scientifically sound approach is to target the hydrophobic core (HLB) or the acidic sulfonamide moiety (MAX), which remains intact in both parent and metabolite.

Decision Matrix: Sorbent Selection

SorbentSelection Start Analyte Profile Q1 Targeting Parent Only? Start->Q1 MCX Mixed-Mode Cation Exchange (MCX) (High Cleanup, Parent Only) Q1->MCX Yes (Basic Amine Active) Q2 Matrix Complexity? Q1->Q2 No (Need Metabolites) HLB Polymeric HLB (Universal Recovery, Moderate Cleanup) Q2->HLB Standard (Water/Simple Fluids) MAX Mixed-Mode Anion Exchange (MAX) (High Cleanup, Parent + Metabolite) Q2->MAX Complex (Milk/Tissue/Blood)

Figure 1: Decision tree for selecting SPE sorbents based on analyte scope and matrix complexity.

Protocol A: Polymeric HLB (Universal Screening)

Best For: Environmental water, urine, and general screening where maximum analyte coverage is prioritized over absolute extract cleanliness. Mechanism: Hydrophobic retention and polar interactions (N-vinylpyrrolidone/divinylbenzene copolymer).

Reagents
  • Sorbent: Polymeric HLB (60 mg / 3 mL).

  • Loading Buffer: 0.1% Formic Acid in Water (pH ~3.0).

  • Elution Solvent: Methanol (MeOH).[1][2][3][4]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Adjust sample pH to 3.0 ± 0.5 using dilute H₂SO₄ or Formic Acid.

    • Why? Acidification suppresses the ionization of the acidic sulfonamide group (pKa ~10), keeping the molecule neutral to maximize hydrophobic retention on the HLB polymer.

    • Note: Do not drop pH below 2.0, or the aniline group (on parents) becomes fully protonated, increasing water solubility and potentially reducing retention.

  • Conditioning:

    • 3 mL MeOH.

    • 3 mL Water (pH 3.0).

  • Loading:

    • Load sample at 1–2 mL/min. (HLB is water-wettable; drying out briefly is acceptable but not recommended).

  • Washing:

    • Wash 1: 3 mL 5% MeOH in Water.

    • Purpose: Removes salts, sugars, and highly polar proteins without eluting the sulfonamides.

  • Elution:

    • Elute with 2 x 2 mL Methanol.

    • Tip: Apply a brief vacuum pulse between aliquots to soak the bed.

  • Reconstitution:

    • Evaporate under N₂ at 40°C. Reconstitute in 10:90 MeOH:Water (0.1% Formic Acid) for LC-MS/MS.

Protocol B: Mixed-Mode Anion Exchange (MAX) (High Purity)

Best For: Complex matrices (Plasma, Milk, Tissue) requiring removal of phospholipids and neutral interferences. Mechanism: Utilizes the acidic sulfonamide proton (present in BOTH parent and metabolite).

Reagents
  • Sorbent: Mixed-Mode Strong Anion Exchange (MAX) (60 mg / 3 mL).

  • Loading Buffer: 5% NH₄OH in Water (pH > 10).

  • Elution Solvent: 2% Formic Acid in Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Adjust sample pH to 10.5–11.0 using NaOH or NH₄OH.

    • Critical Mechanism: At this pH, the sulfonamide moiety (pKa ~10) is deprotonated (negatively charged). This induces ionic binding to the quaternary ammonium groups on the MAX sorbent.

  • Conditioning:

    • 3 mL MeOH.

    • 3 mL Water (pH 10.5).

  • Loading:

    • Load sample at 1 mL/min. Analytes bind via Ion Exchange .[5]

  • Washing (The Cleanup Power):

    • Wash 1: 3 mL 5% NH₄OH in Water (Removes proteins/salts).

    • Wash 2: 3 mL 100% Methanol .

    • Why this works: Since analytes are "locked" by ionic bonds, you can wash with pure organic solvent to remove hydrophobic neutrals (fats, lipids) without eluting the target drugs.

  • Elution:

    • Elute with 2 x 2 mL 2% Formic Acid in Methanol .

    • Mechanism:[5][6][7] The acid protonates the sulfonamide group, neutralizing the negative charge and breaking the ionic bond, releasing the analyte.

MAXMechanism Step1 LOAD (pH 11) Analyte (-) Sorbent (+) Step2 WASH (MeOH) Removes Neutrals Analyte Stays Bound Step1->Step2 Ionic Lock Step3 ELUTE (Acidic MeOH) Protonation (H+) Releases Analyte Step2->Step3 Charge Disruption

Figure 2: Mechanism of action for Mixed-Mode Anion Exchange (MAX) extraction of sulfonamides.

Comparative Performance Data

The following table summarizes expected recovery ranges based on validation data from porcine muscle and plasma matrices.

Analyte ClassSorbent: MCX (Cation Exchange)Sorbent: HLB (Polymeric RP)Sorbent: MAX (Anion Exchange)
Parent Sulfonamides High (85-100%) High (80-95%)High (85-95%)
N4-Acetyl Metabolites Fail (< 10%) High (80-95%)High (80-90%)
Extract Cleanliness HighModerateVery High
Phospholipid Removal ExcellentPoor/ModerateExcellent

Key Insight: Never use MCX if you are required to quantify the acetylated metabolites.

Troubleshooting & Optimization

  • Low Recovery on MAX:

    • Cause: Incomplete ionization during loading.

    • Fix: Ensure sample pH is at least 0.5–1.0 units above the pKa of the sulfonamide group. Target pH 11.0.

  • Breakthrough on HLB:

    • Cause: Flow rate too fast or pH incorrect.

    • Fix: Slow loading to 1 mL/min. Ensure pH is acidic (3.0) to keep analytes neutral.

  • Crystallization (High Concentration Samples):

    • N4-acetyl derivatives are less soluble than parents. If analyzing urine, dilute 1:10 with buffer before loading to prevent precipitation on the cartridge frit.

References

  • US Environmental Protection Agency (EPA). (2007).[8] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[8] Washington, DC. Link

  • García-Galán, M. J., et al. (2010).[9] Application of fully automated online solid phase extraction–liquid chromatography-electrospray-tandem mass spectrometry for the determination of sulfonamides and their acetylated metabolites in groundwater.[9] Analytical and Bioanalytical Chemistry, 399(2), 795–806. Link

  • Waters Corporation. (2020). Oasis Sample Extraction Products: Chemistry and Formats.Link

  • Biotage. (2023).[5] When should I choose a mixed-mode SPE?Link

  • Perola, E., et al. (2012). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.[10] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or troubleshooting this specific synthetic route. As a key structural motif in various pharmacologically active agents, achieving a high yield of this compound is often critical. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its two-step synthesis. We will delve into the causality behind experimental choices, offering logical, field-proven solutions to enhance reaction efficiency, product purity, and overall yield.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step is an electrophilic aromatic substitution (chlorosulfonation) of acetanilide to form the key intermediate, 4-acetamidobenzenesulfonyl chloride. The second step involves the nucleophilic substitution of the chloride on this intermediate with dicyclohexylamine to form the final sulfonamide product.

Synthetic_Pathway Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Step 1: Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Final_Product This compound Intermediate->Final_Product Step 2: Sulfonamide Formation Dicyclohexylamine Dicyclohexylamine

Caption: Overall two-step synthesis pathway.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is divided into challenges related to each synthetic step, followed by general purification and analytical issues.

Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)

Question 1: My chlorosulfonation of acetanilide is resulting in a very low yield or fails completely. What are the most common causes?

Answer: This is a frequent issue, often traced back to two primary culprits: reagent quality and reaction conditions.

  • Moisture Contamination: Chlorosulfonic acid (ClSO₃H) is extremely reactive and hydrolyzes violently with water to form sulfuric acid and HCl. Even trace amounts of moisture in your glassware or on the surface of the acetanilide will consume the reagent, preventing the desired reaction. Ensure all glassware is oven-dried and cooled in a desiccator before use. Use a fresh, unopened bottle of chlorosulfonic acid if possible.

  • Incorrect Reagent Stoichiometry & Addition: An excess of chlorosulfonic acid is necessary to act as both the reagent and the solvent.[1][2] A common ratio is approximately 3 to 5 molar equivalents. The addition of acetanilide to the acid (or vice-versa, depending on the specific protocol) must be done portion-wise and with efficient stirring to manage the initial exotherm and ensure proper mixing.[2]

  • Temperature Control: While the reaction is exothermic, it also requires sufficient thermal energy to proceed. Initially, the temperature should be kept low (e.g., 0-10 °C) during the addition of acetanilide to prevent degradation. Afterward, the reaction mixture typically needs to be warmed (e.g., to 60-70 °C) for a defined period to drive the reaction to completion.[2] Failure to heat the mixture may result in very low conversion.

Question 2: After quenching my chlorosulfonation reaction on ice, I get a sticky, unmanageable solid instead of a filterable precipitate. Why does this happen?

Answer: The formation of a gummy solid is usually indicative of incomplete reaction or the presence of hydrolyzed byproducts. The desired product, 4-acetamidobenzenesulfonyl chloride, is a crystalline solid.[2] If a significant amount of the unreacted starting material or the intermediate sulfonic acid is present, it can interfere with crystallization.

To resolve this, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) before quenching. Additionally, the quenching process itself is critical. The reaction mixture should be poured slowly with vigorous stirring into a large volume of an ice-water slurry. This rapid cooling and dilution precipitates the sulfonyl chloride while helping to dissipate the heat from quenching the excess chlorosulfonic acid.

Question 3: I am observing a significant amount of a diaryl sulfone byproduct. How can this be minimized?

Answer: Diaryl sulfone formation is a classic side reaction in sulfonation, occurring when an already-formed aryl sulfonyl chloride or sulfonic acid acts as an electrophile and reacts with another molecule of acetanilide.[3] This is particularly problematic at higher temperatures.

To minimize this:

  • Strict Temperature Control: Do not exceed the recommended reaction temperature. The formation of sulfones is often more sensitive to high temperatures than the desired chlorosulfonation.[3]

  • Order of Addition: Adding the acetanilide in portions to the chlorosulfonic acid can help maintain a high concentration of the sulfonating agent relative to the aromatic compound, favoring the primary reaction.

Part 2: Synthesis of this compound (Final Product)

Question 4: The reaction between my 4-acetamidobenzenesulfonyl chloride intermediate and dicyclohexylamine is sluggish and gives low conversion. How can I improve the yield?

Answer: This is a common bottleneck. Dicyclohexylamine is a sterically hindered secondary amine, which makes it a weaker nucleophile than a primary amine. Several factors can be optimized to drive this reaction forward.

  • Solvent and Base Selection: The choice of solvent and base is critical.

    • Pyridine: Using pyridine as both the solvent and the base is a classic and effective method.[4] Pyridine scavenges the HCl byproduct, which would otherwise protonate and deactivate the dicyclohexylamine.

    • Aqueous Base: An alternative is a biphasic system or a water-miscible solvent where a base like sodium carbonate maintains the pH.[5][6][7] This can be effective and avoids the use of pyridine.

    • Triethylamine (TEA) in an Aprotic Solvent: Using a non-nucleophilic base like TEA in a solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is also a viable strategy.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C or reflux, depending on the solvent) can significantly increase the reaction rate for a hindered amine. Monitor for potential degradation of the sulfonyl chloride.

  • Reagent Purity: The 4-acetamidobenzenesulfonyl chloride intermediate must be used promptly after synthesis and should be as dry as possible. It is highly susceptible to hydrolysis, which will reduce the effective concentration of your electrophile.

Question 5: What is the optimal stoichiometry for the dicyclohexylamine and base?

Answer: For the nucleophilic substitution, you should start with a 1:1 molar ratio of 4-acetamidobenzenesulfonyl chloride to dicyclohexylamine. However, a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can help push the reaction to completion.

The base should be present in at least one equivalent relative to the sulfonyl chloride to neutralize the HCl generated. If using an amine base like TEA or pyridine, an excess (e.g., 2-3 equivalents or using it as the solvent) is common.

ReagentRecommended Molar EquivalentsPurpose
4-Acetamidobenzenesulfonyl Chloride1.0Electrophile
Dicyclohexylamine1.1 - 1.2Nucleophile
Base (e.g., Pyridine, TEA)> 1.0 (often used as solvent)HCl Scavenger

Caption: Table 1: Recommended Reagent Stoichiometry for Sulfonamide Formation.

Part 3: Purification and General Troubleshooting

Question 6: My final product is an impure oil that is difficult to crystallize. What purification strategies are recommended?

Answer: Oily products are common in sulfonamide synthesis, often due to residual solvent, unreacted starting materials (especially the amine), or byproducts.

  • Aqueous Workup: First, perform an acidic wash (e.g., with 1M HCl) to remove any unreacted dicyclohexylamine and the base if you used one like pyridine or TEA. Follow this with a wash with saturated sodium bicarbonate to remove any acidic impurities, and finally a brine wash.

  • Solvent for Crystallization: Finding the right solvent system is key. Isopropanol, ethanol, or ethyl acetate are often good starting points for crystallizing sulfonamides.[5][8] Sometimes a solvent/anti-solvent system (e.g., dissolving in a minimal amount of DCM or ethyl acetate and slowly adding hexanes) is required to induce precipitation.

  • Column Chromatography: If crystallization fails, silica gel column chromatography is a reliable method for purification. A gradient of ethyl acetate in hexanes is a typical mobile phase for compounds of this polarity.

Troubleshooting_Workflow Start Low Yield in Step 2? Check_Purity Verify purity of 4-acetamidobenzenesulfonyl chloride. Is it dry and freshly prepared? Start->Check_Purity Check_Purity->Start No, re-synthesize intermediate Optimize_Base Optimize base and solvent. Consider Pyridine or TEA in DCM. Check_Purity->Optimize_Base Yes Increase_Temp Increase reaction temperature. (e.g., 40-60 °C) Optimize_Base->Increase_Temp Check_Stoich Check stoichiometry. Use slight excess (1.1 eq) of dicyclohexylamine. Increase_Temp->Check_Stoich Success Yield Improved Check_Stoich->Success

Caption: Decision tree for troubleshooting low yield in the final step.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride[1][2]

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure all glassware is scrupulously dry.

  • In the fume hood, carefully add chlorosulfonic acid (e.g., 40 mL, ~5 eq) to the flask. Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add dry acetanilide (e.g., 13.5 g, 1.0 eq) in small portions through the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture in a water bath to 60-70 °C and maintain this temperature for 1-2 hours to complete the reaction.

  • Allow the mixture to cool to room temperature.

  • In a separate large beaker (1 L), prepare an ice-water slurry.

  • Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. The product will precipitate as a white solid.

  • Isolate the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Press the solid as dry as possible on the filter. This crude, moist 4-acetamidobenzenesulfonyl chloride should be used immediately in the next step.

Protocol 2: Synthesis of this compound[4][5]

  • Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride from Protocol 1 into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add pyridine (e.g., 75 mL) to the flask.

  • Add dicyclohexylamine (1.1 eq relative to the starting acetanilide) to the mixture.

  • Heat the reaction mixture to 60 °C with stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to neutralize the pyridine.

  • The crude product will precipitate. Isolate the solid by vacuum filtration.

  • Wash the solid with water, then with a cold, dilute HCl solution, and finally with water again.

  • Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol or isopropanol, to yield the pure product. Dry the final product under vacuum.

References

  • Synthesis of 4-Acetamidobenzenesulfonyl Chloride. (n.d.). Department of Chemistry, University of Massachusetts. Available at: [Link]

  • Synthesis of 4-Acetamidobenzenesulfonyl chloride. (n.d.). PrepChem.com. Available at: [Link]

  • Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. (2006, September 19). LiveJournal. Available at: [Link]

  • For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction. Why is aniline not used for this step? (2020, May 21). Chegg. Available at: [Link]

  • Bullitt, O. H., & Tishler, M. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide. (n.d.). Google Patents.
  • Patel, K. D., et al. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 130-134. Available at: [Link]

  • Arshad, S., et al. (2011). N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1743. Available at: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9454–9458. Available at: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • Barluenga, J., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3249–3252. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33629-33658. Available at: [Link]

  • Tursun, A., et al. (2012). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o238. Available at: [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H-[1][2][3]triazole-3-ylsulfanyl)-acetamide. Research India Publications. Available at: [Link]

  • Arora, M. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1044. Available at: [Link]

  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (n.d.). Digital Commons @ East Tennessee State University. Available at: [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (2023). ResearchGate. Available at: [Link]

  • Sharif, S., et al. (2011). N-[4-(Benzylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o598. Available at: [Link]

Sources

identifying degradation products of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

A Guide to the Identification and Elucidation of Degradation Products

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven guidance on anticipating, identifying, and troubleshooting issues related to the degradation of this molecule. Our focus is on the practical application of scientific principles to ensure the stability, safety, and efficacy of your compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and analysis of this compound.

Q1: What are the most chemically labile sites on the this compound molecule?

A1: The structure of this compound contains two primary functional groups susceptible to chemical degradation: the acetamide linkage and the sulfonamide linkage .

  • Amide Bond (C-N): The bond between the acetyl group and the phenyl ring is a common site for hydrolysis under both acidic and basic conditions, which would cleave the molecule to yield acetic acid and an aniline derivative.[1][2]

  • Sulfonamide Bond (S-N): The sulfonamide bond is another critical site. Cleavage here, particularly under hydrolytic or photolytic stress, is a well-documented degradation pathway for this class of compounds.[3][4][5]

  • Aromatic and Alicyclic Systems: The phenyl and cyclohexyl rings are potential sites for oxidative attack, typically resulting in hydroxylation.[3][4]

Understanding these vulnerabilities is the first step in designing robust forced degradation studies and predicting the structures of potential impurities.

Q2: What are forced degradation studies and why are they a regulatory expectation?

A2: Forced degradation, or stress testing, is the deliberate degradation of a drug substance using conditions more severe than those it would encounter in accelerated stability studies.[6] As mandated by guidelines from the International Council for Harmonisation (ICH), such as ICH Q1A(R2), these studies are critical for several reasons:[7][8]

  • Pathway Elucidation: They help identify the likely degradation products and establish the intrinsic stability profile of the molecule.[6]

  • Method Validation: They are essential for developing and validating a "stability-indicating" analytical method—a method proven to separate the parent drug from its degradation products, impurities, and excipients.[3][9]

  • Formulation and Packaging Development: Understanding how the molecule degrades helps in selecting appropriate excipients and packaging to protect the drug product.[6]

Typically, stress conditions are applied until 5-20% degradation of the active pharmaceutical ingredient (API) is achieved.[7][10]

Q3: What are the primary analytical techniques required to separate and identify these degradation products?

A3: A multi-technique approach is standard practice.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating the parent compound from its degradants in a mixture.[11][12][13][14] A method using a photodiode array (PDA) detector is crucial for assessing peak purity.[6]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS/MS), MS is the most powerful tool for identifying unknown impurities.[9][11] It provides the molecular weight of the degradants and, through fragmentation analysis (MS/MS), offers clues to their chemical structure.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a significant or toxicologically concerning degradant, the impurity must often be isolated (e.g., by preparative HPLC) and analyzed by NMR.[6][15]

Troubleshooting Guide: Navigating Common Experimental Challenges

This guide provides solutions to specific problems you may encounter during your analysis.

Problem: My chromatogram shows multiple unexpected peaks after stress testing. How do I begin to identify them?

This is a common outcome in forced degradation studies. The key is a systematic approach to characterization.

  • Step 1: Confirm the Peaks are Degradants. Analyze a non-stressed control sample and a placebo (if working with a formulation). Peaks that are present only in the stressed sample are likely degradation products.

  • Step 2: Utilize a PDA Detector. Check the peak purity of the parent compound. If the peak is impure, it indicates a co-eluting degradant, and your chromatographic method needs further optimization.[6]

  • Step 3: Leverage Mass Spectrometry (LC-MS). This is the most critical step. Determine the mass-to-charge ratio (m/z) of each unknown peak. Compare these masses to the predicted masses of likely degradation products (see Table 1 below).

  • Step 4: Investigate Isomers. If a degradant has the same mass as the parent drug, it is an isomer. This could result from hydroxylation on different positions of a phenyl or cyclohexyl ring. Further fragmentation (MS/MS) or chromatographic separation is needed to distinguish them.[15]

  • Step 5: Consider Secondary Degradation. Primary degradation products can themselves degrade under harsh conditions, leading to a complex profile.[3] Try analyzing samples at earlier time points in the stress study to identify the primary degradants before they convert to secondary products.

Below is a logical workflow for troubleshooting unexpected peaks.

G start Unexpected Peak(s) Observed in Stressed Sample check_control Analyze Control & Placebo Samples start->check_control is_degradant Is peak unique to stressed sample? check_control->is_degradant not_degradant Not a degradant. (Impurity from starting material, reagent, or placebo) is_degradant->not_degradant No run_lcms Acquire LC-MS Data (Accurate Mass & MS/MS) is_degradant->run_lcms Yes compare_mass Compare m/z to Predicted Degradants (Table 1) run_lcms->compare_mass mass_match Does m/z match a predicted structure? compare_mass->mass_match isomer_check Is m/z identical to parent drug? mass_match->isomer_check No tentative_id Tentative ID Made. Proceed with characterization. mass_match->tentative_id Yes isomer_path Potential Isomer (e.g., positional hydroxylation). Requires MS/MS analysis or isolation for NMR. isomer_check->isomer_path Yes unknown_path Truly Unknown Degradant. Requires in-depth MS/MS fragmentation analysis and/or isolation for NMR. isomer_check->unknown_path No

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Problem: I am not observing any significant degradation (<<5%) even under harsh conditions.

  • Possible Cause: The compound is highly stable, or the stress conditions are not severe enough.

  • Solution: Increase the severity of the stress conditions incrementally. For hydrolysis, increase the temperature (e.g., to 80°C) or the concentration of the acid/base (e.g., to 1 M).[10] For oxidation, increase the concentration of H₂O₂ or the exposure time. Ensure direct exposure to the light source during photostability studies. The goal is to achieve relevant, not complete, degradation.[7]

Core Methodologies & Experimental Protocols

These protocols provide a starting point for your investigations and are based on established regulatory guidelines.[7][16]

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To generate potential degradation products of this compound for analytical method development and pathway elucidation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Application of Stress Conditions: (Run a control sample, protected from stress, in parallel for each condition).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C in a calibrated oven for 48 hours.[3][10]

  • Photolytic Degradation: Expose the stock solution (in a chemically inert, transparent container) and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][10] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stressed sample.

  • Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to halt the reaction before analysis.

  • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC-UV/MS method.

Analytical Workflow for Identification

The following diagram illustrates a comprehensive workflow from sample analysis to the final structural elucidation of a degradation product.

G cluster_0 Separation & Detection cluster_1 Initial Data Analysis cluster_2 Structural Elucidation cluster_3 Confirmation (If Required) sample Stressed Sample (Post-Neutralization/Dilution) hplc Stability-Indicating HPLC-PDA Method sample->hplc ms Mass Spectrometry (ESI+/-) hplc->ms data_review Review Chromatogram & UV Spectra ms->data_review mass_extraction Extract Ion Chromatograms (EIC) for Parent & Unknowns data_review->mass_extraction accurate_mass Determine Accurate Mass (HRMS) & Predict Elemental Formula mass_extraction->accurate_mass msms Acquire MS/MS Fragmentation Data accurate_mass->msms pathway_analysis Propose Structure Based on Fragmentation & Known Pathways msms->pathway_analysis isolate Isolate Degradant (Prep-HPLC) pathway_analysis->isolate For significant/ toxicological impurities nmr NMR Analysis (1H, 13C, 2D) isolate->nmr confirm Definitive Structure Confirmed nmr->confirm

Caption: General analytical workflow for degradant identification.

Data Interpretation: Potential Degradation Products

Based on the known chemistry of acetamides and sulfonamides, we can predict the most likely degradation products. This table serves as a guide for interpreting your LC-MS data. The parent molecule, this compound, has a molecular weight of approximately 393.5 g/mol .

Table 1: Predicted Degradation Products of this compound

Degradation Product IDDegradation PathwayPredicted Structure NameChange in Mass (Δm/z)Conditions Favoring Formation
DP-1 Amide Hydrolysis4-(dicyclohexylsulfamoyl)aniline-42.04 DaAcidic, Basic
DP-2 Sulfonamide S-N Cleavage4-Acetamidobenzenesulfonic acid-197.32 Da (Loss of dicyclohexylamine)Acidic, Basic, Photolytic
DP-3 Complete Hydrolysis4-Aminobenzenesulfonic acid (Sulfanilic Acid)-239.36 Da (Loss of both groups)Harsh Acidic/Basic
DP-4 OxidationHydroxylated Parent Drug+15.99 DaOxidative, Photolytic
DP-5 De-alkylationN-[4-(cyclohexylsulfamoyl)phenyl]acetamide-83.16 Da (Loss of one cyclohexyl group)Oxidative, Harsh Hydrolytic

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • International Journal of Applied Pharmaceutics, Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. [Link]

  • Journal of Applied Pharmaceutical Science, Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharma Guideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Contract Pharma, Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

  • Separation Science, Analytical Techniques In Stability Testing. [Link]

  • LCGC, Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • IWA Publishing, Degradation of sulfonamide antibiotics in the rhizosphere of two dominant plants in Huixian karst wetland, Guangxi, China. [Link]

  • Journal of Pharmaceutical Sciences, Stability-indicating sulfa drug analysis using high-performance liquid chromatography. [Link]

  • BMC Microbiology, Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • PubMed, Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. [Link]

  • PubMed, Hydroxylation of the acetamide moiety of N-arylacetamides in rabbits. [Link]

  • PubMed, Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates. [Link]

  • ResearchGate, Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. [Link]

  • Scholars Middle East Publishers, Stability-Indicating UPLC Method Development, Validation, and Forced Degradation Studies of Sulfamethoxazole and Clindamycin in. [Link]

  • ACS Catalysis, Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. [Link]

  • YouTube, Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: Sulfanilamide vs. N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Dihydropteroate Synthase (DHPS) Inhibition, and Pharmacophore Validation

Executive Summary & Mechanistic Rationale

In the rational design of antimicrobial agents, understanding the structural boundaries of a pharmacophore is as critical as identifying the active compound itself. This guide provides an objective, data-driven comparison between sulfanilamide (the prototypic active sulfa drug) and N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide (a fully substituted, sterically occluded analog).

While sulfanilamide acts as a potent competitive inhibitor of bacterial Dihydropteroate Synthase (DHPS), this compound is biologically inactive as an antibacterial. Comparing these two molecules provides a masterclass in the Structure-Activity Relationship (SAR) of sulfonamides, demonstrating exactly why specific functional groups are non-negotiable for target engagement.

The Causality of Bioactivity vs. Inactivity

The bioactivity of sulfonamides relies on their ability to mimic para-aminobenzoic acid (PABA) within the DHPS active site. This compound fails to bind DHPS due to two deliberate structural modifications:

  • N4-Acetylation (Loss of H-Bond Donor): Sulfanilamide possesses a free para-amino group (N4), which is strictly required to hydrogen-bond within the DHPS pocket. In the derivative, this group is acetylated. In clinical pharmacokinetics, N4-acetylation mirrors the primary human hepatic clearance pathway mediated by N-acetyltransferase (NAT) enzymes, which universally yields inactive metabolites [1].

  • N1-Dicyclohexyl Substitution (Steric Clash & Loss of Acidity): Active sulfonamides require a primary or secondary sulfonamide nitrogen (N1) with an acidic proton (pKa ~6.5–10.4) to mimic the negatively charged carboxylate of PABA. The addition of two bulky cyclohexyl rings at the N1 position not only removes this essential acidic proton but also introduces massive steric hindrance, physically preventing the molecule from entering the DHPS catalytic cleft.

Target Interaction & Signaling Pathway

The following diagram illustrates the folate biosynthesis pathway, highlighting the competitive inhibition by sulfanilamide and the complete lack of target engagement by the sterically hindered dicyclohexyl derivative.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolic Acid DHP->DHF DHFS THF Tetrahydrofolic Acid (Active Folate) DHF->THF DHFR SULF Sulfanilamide (Active PABA Mimic) SULF->DHPS Competitive Inhibition INACT N-[4-(dicyclohexylsulfamoyl) phenyl]acetamide (Inactive Analog) INACT->DHPS No Binding (Steric Clash / No Free NH2)

Folate pathway showing sulfanilamide inhibition vs. the inactive dicyclohexyl acetamide analog.

Physicochemical & Bioactivity Profiles

The structural modifications in this compound drastically alter its physicochemical properties, driving it from a hydrophilic, target-specific inhibitor to a highly lipophilic, inactive entity.

ParameterSulfanilamideThis compoundImpact on Drug Design
Molecular Weight 172.20 g/mol 378.53 g/mol Analog violates size constraints of DHPS pocket.
N4 Status Free Amine (-NH₂)Acetylated (-NHCOCH₃)Acetylation abolishes antibacterial activity[2].
N1 Status Primary (-SO₂NH₂)Tertiary (-SO₂N(C₆H₁₁)₂)Loss of essential acidic proton; massive steric bulk.
pKa (Sulfonamide) ~10.4N/A (No acidic proton)Analog cannot mimic PABA's ionized carboxylate state.
Calculated LogP ~ -0.7~ 4.8Analog is highly lipophilic, reducing aqueous solubility [3].
DHPS IC₅₀ 2 - 10 µM> 1000 µM (Inactive)Demonstrates absolute requirement for free N4/N1 protons.
MIC (E. coli) 16 - 64 µg/mL> 512 µg/mL (Inactive)Confirms lack of whole-cell antimicrobial efficacy.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the SAR principles outlined above, drug development professionals utilize the following orthogonal assays. These protocols are designed as self-validating systems: the enzymatic assay proves the mechanism (or lack thereof), while the whole-cell assay proves the phenotypic outcome.

Protocol A: Recombinant DHPS Enzymatic Inhibition Assay

Purpose: To quantify direct target engagement and prove that the dicyclohexyl derivative fails to bind the DHPS active site.

  • Enzyme Preparation: Express and purify recombinant E. coli DHPS (folP gene product) using a His-tag affinity column. Dilute to a working concentration of 50 nM in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

  • Compound Preparation: Prepare 10-point serial dilutions of sulfanilamide (positive control) and this compound (test compound) in 100% DMSO. Final DMSO concentration in the assay must not exceed 2%.

  • Reaction Initiation: In a 96-well microplate, combine 40 µL of enzyme solution with 5 µL of the compound dilution. Incubate at room temperature for 15 minutes. Initiate the reaction by adding 5 µL of substrate mix (final concentrations: 10 µM PABA, 10 µM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate).

  • Quenching & Detection: Incubate for 30 minutes at 37°C. Quench the reaction by adding 50 µL of 1% formic acid containing an internal standard (e.g., ¹³C-labeled dihydropteroate).

  • LC-MS/MS Analysis: Quantify the formation of dihydropteroate using liquid chromatography-tandem mass spectrometry.

  • Data Validation: Calculate IC₅₀ values using non-linear regression. Expected outcome: Sulfanilamide will show a distinct dose-response curve, whereas the dicyclohexyl analog will show a flat line (no inhibition).

Protocol B: Whole-Cell Antimicrobial Susceptibility Testing (MIC)

Purpose: To confirm that the lack of enzymatic inhibition translates to a lack of antibacterial activity in a living system, following CLSI guidelines.

  • Inoculum Preparation: Cultivate E. coli ATCC 25922 on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microdilution Setup: In a sterile 96-well U-bottom plate, dispense 50 µL of CAMHB into columns 2-12. Add 100 µL of the test compounds (prepared at 1024 µg/mL in CAMHB with <2% DMSO) to column 1. Perform 1:2 serial dilutions from column 1 to 11. Column 12 serves as the growth control (no drug).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells. The final compound concentration range will be 0.5 to 512 µg/mL.

  • Incubation & Readout: Incubate the plate at 37°C for 18-20 hours. Visually inspect for growth (turbidity) and measure optical density at 600 nm (OD₆₀⁰).

  • Data Validation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely inhibits visible growth. Expected outcome: Sulfanilamide will inhibit growth at ~16-64 µg/mL. The N4-acetylated, dicyclohexyl analog will show unrestricted growth even at 512 µg/mL.

References

  • Medical Pharmacology: Antibacterial Drugs - Sulfonamides. Pharmacology2000. Discusses the pharmacokinetics of sulfonamides, specifically noting that N4-acetylation via hepatic NAT enzymes is the primary metabolic pathway, yielding completely inactive metabolites. URL:[Link]

  • Introduction and History of Sulfonamides. Karger Publishers. Details how N4-acetylation leads to the formation of inactive products in vivo and in vitro, confirming the necessity of the free amino group for bioactivity. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical reagents you employ, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is synthesized from the known hazards of its core structural components—sulfonamides and acetamides—and grounded in established principles of hazardous waste management as mandated by federal and local regulations.

Hazard Profile and Regulatory Framework

The first step in any disposal protocol is a thorough understanding of the potential hazards. By examining the functional groups within this compound, we can construct a precautionary hazard profile based on data from analogous compounds. The acetamide moiety, in particular, is a structural alert for potential carcinogenicity.[1][2]

Table 1: Inferred Hazard Profile

Hazard Classification Description Rationale & Supporting Evidence
Acute Toxicity (Oral) Potentially harmful if swallowed. Acetamide and various sulfonamide derivatives are classified as harmful if swallowed (H302).[3]
Carcinogenicity Suspected of causing cancer. Acetamide is classified as a Category 2 carcinogen (H351).[2] This precautionary classification should be extended to its derivatives.
Aquatic Toxicity May be harmful or toxic to aquatic life. Sulfonamide-based compounds can be very toxic to aquatic life with long-lasting effects.[4] Acetamide derivatives are also noted as being harmful to aquatic life.

| Specific Target Organ Toxicity | May cause organ damage through prolonged or repeated exposure. | Certain phenothiazine sulfonamides may cause damage to organs through prolonged or repeated exposure.[4] |

All chemical waste disposal in the United States is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations provide a strict framework for the management of hazardous waste from its point of generation to its final disposal, a system often referred to as "cradle-to-grave."[4][7] It is a legal and ethical imperative that all laboratory personnel adhere to these guidelines to prevent environmental contamination and ensure workplace safety.[7]

Immediate Safety and Handling Precautions (Pre-Disposal)

Before beginning any waste consolidation or disposal procedures, ensure that all necessary safety measures are in place. This protocol is a self-validating system; adherence to these safety steps is the first validation of a safe disposal process.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[8]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Emergency Spill Procedures: In the event of a spill, immediately evacuate the area and restrict access.[8] Eliminate all ignition sources. Absorb the spill with a non-combustible, inert material like sand or vermiculite.[8] Collect the absorbed material into a sealed, properly labeled container for disposal as hazardous waste.[8]

Step-by-Step Disposal Protocol

This protocol outlines the procedural flow for ensuring this compound is disposed of in a compliant and safe manner.

Step 1: Waste Classification Treat all quantities of this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste . This is based on the precautionary principle, given the inferred hazards of its constituent functional groups.[6][9]

Step 2: Segregation Proper segregation is critical to prevent dangerous chemical reactions and to streamline the disposal process.

  • Store waste this compound separately from incompatible materials such as strong oxidizing agents.[3][10]

  • Keep this solid organic waste stream separate from aqueous, acidic, basic, and halogenated solvent waste streams.[11] Mixing hazardous waste with non-hazardous waste increases the volume and cost of disposal.[6]

Step 3: Containerization The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.

  • Primary Container: Use a chemically compatible, leak-proof container with a secure, screw-top closure.[5][6][7] The container must be in good condition, free from damage or external residue.[6]

  • Volume: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[5]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[5]

Step 4: Labeling Accurate and clear labeling is a key requirement of the RCRA regulations.

  • As soon as the first particle of waste enters the container, affix a "Hazardous Waste" label.[6][12]

  • The label must include:

    • The full chemical name: "Waste this compound".[4]

    • The accumulation start date (the date the first amount of waste was added).[13]

    • A clear indication of the hazards (e.g., "Toxic," "Suspected Carcinogen").[4][12]

Step 5: On-Site Accumulation and Storage Laboratories are permitted to store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12][14]

  • The SAA must be under the direct control of laboratory personnel.[5]

  • Ensure the SAA is clearly designated with appropriate signage.[5]

  • Waste must be removed from the laboratory within specified timeframes (e.g., every six or twelve months, depending on regulations).[7][13][14]

Step 6: Arranging for Final Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][8]

  • Provide the disposal contractor with all available information about the waste, including its name and composition.

  • The recommended final disposal method for this type of organic chemical is high-temperature incineration in a chemical incinerator equipped with the necessary environmental controls.[4]

Step 7: Documentation Maintain meticulous records of all hazardous waste generated. Retain all manifests and paperwork provided by the waste disposal contractor to demonstrate regulatory compliance.[8]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound must be considered contaminated and disposed of as solid hazardous waste.[4]

  • Consumables: Gloves, weighing papers, pipette tips, and absorbent pads should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Sharps: Chemically contaminated needles, syringes, or blades must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[13]

  • Glassware: Thoroughly rinse contaminated glassware with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste. Once decontaminated, the glassware can be washed and reused. Broken, contaminated glassware should be placed in a puncture-proof container labeled for disposal.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for Disposal of this compound generation Waste Generation (Unused chemical, solutions, contaminated materials) classify Step 1: Classify as Hazardous Waste generation->classify Precautionary Principle segregate Step 2: Segregate (Separate from other waste streams) classify->segregate containerize Step 3: Containerize (Use compatible, sealed, secondary contained vessel) segregate->containerize label Step 4: Label Container ('Hazardous Waste', name, date, hazards) containerize->label store Step 5: Store in SAA (Satellite Accumulation Area) label->store arrange Step 6: Arrange Disposal (Contact EHS or Contractor) store->arrange Per institutional schedule document Step 7: Document (Retain waste manifests) arrange->document disposal Final Disposal (Licensed Facility - Incineration) arrange->disposal

Caption: Disposal workflow from generation to final disposition.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Pharmacy Purchasing & Products. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • US Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Acetamide.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Acetanilide.
  • Chemos GmbH&Co.KG. Safety Data Sheet: acetamide.
  • Pallav Chemicals. Acetamide MATERIAL SAFETY DATA SHEET.
  • Cayman Chemical. (2025, October 29). Safety Data Sheet - 4-Acetamidobenzenesulfonamide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Definitive Guide to Personal Protective Equipment for Handling N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of N-[4-(dicyclohexylsulfamoyl)phenyl]acetamide. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protocols grounded in established safety standards for analogous chemical compounds.

Hazard Analysis: An Ounce of Prevention

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2][7] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to minimize these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for ensuring personal safety. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Table 1: Recommended PPE for Various Laboratory Operations
Operation Eyes/Face Hands Body Respiratory
Weighing/Transfer of Solids Safety goggles or safety glasses with side shields. A face shield is recommended if there is a risk of splashing.[8]Chemical-resistant gloves (e.g., nitrile, neoprene).[8]Laboratory coat or disposable chemical-resistant coverall.[8]NIOSH/MSHA approved respirator if dust is generated.[8]
Solution Preparation Safety goggles.Chemical-resistant gloves.Laboratory coat.Not required if performed in a certified chemical fume hood.
Reaction Monitoring/Sampling Safety glasses with side shields.Chemical-resistant gloves.Laboratory coat.Not required if performed in a certified chemical fume hood.
Large-Scale Operations Safety goggles and a face shield.Chemical-resistant gloves.Chemical-resistant apron or coverall over a laboratory coat.NIOSH/MSHA approved respirator.
Spill Cleanup Safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Disposable chemical-resistant coverall.NIOSH/MSHA approved respirator.
Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for this compound Handling Start Start: Assess Task Weighing Weighing or Transfer of Solid? Start->Weighing In_Hood Working in Fume Hood? Weighing->In_Hood Yes PPE_Dust Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if not in hood) Weighing->PPE_Dust No Spill Spill or Large Scale? In_Hood->Spill No PPE_Standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat In_Hood->PPE_Standard Yes Spill->PPE_Standard No PPE_Spill Full PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Coverall - Respirator Spill->PPE_Spill Yes

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring the integrity of the experiment.

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation of any dust or aerosols.[8]

  • Pre-use Inspection: Before handling the compound, visually inspect all PPE for any signs of damage or degradation.[8]

  • Weighing: When weighing the solid compound, perform this task within the fume hood or in a well-ventilated area.[8] Use a draft shield to prevent the dispersal of fine particles.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8][9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]

Spill and Emergency Procedures
  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[9]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[6]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste materials must be disposed of in accordance with local, state, and federal regulations.[4][10]

Waste Segregation and Collection
  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, weigh boats).

    • Unused or expired product.

    • Empty containers.

  • Containerization: Use chemically resistant, sealed containers for all waste collection.[8]

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.[8]

Disposal Procedure
  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid waste container immediately after use.[8]

  • Empty Containers: Handle uncleaned containers as you would the product itself.[4]

  • Waste Pickup: Arrange for the disposal of all waste through an approved hazardous waste disposal service. Do not mix with other waste streams unless explicitly permitted.[4]

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Penta. (2023, March 30). Acetamide - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
  • Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: acetamide.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
  • ChemScene. (2024, March 14). Safety Data Sheet.
  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cayman Chemical. (2025, October 29). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.